Paederosidic acid

描述

甘氨酸铁,也称为二甘氨酸亚铁,是一种螯合形式的铁,其中铁与氨基酸甘氨酸结合。与其他铁补充剂相比,该化合物以其高生物利用度和最小的胃肠道副作用而闻名。它通常用于治疗和预防缺铁性贫血。

准备方法

合成路线和反应条件: 甘氨酸铁通常通过在柠檬酸存在下使还原铁与甘氨酸反应来合成。反应在受控温度下进行,以确保螯合物的形成。 然后将所得产物喷雾干燥,以获得细小的易流动粉末 .

工业生产方法: 在工业环境中,甘氨酸铁是通过在约 50°C 的温度下使铁粉与甘氨酸反应 24 小时来生产的。 或者,它可以通过使甘氨酸与氯化铁反应,然后加入氢氧化钠来沉淀甘氨酸铁来制备 .

化学反应分析

反应类型: 甘氨酸铁会发生各种化学反应,包括:

氧化: 甘氨酸配合物中的铁可以从亚铁 (Fe²⁺) 氧化到铁 (Fe³⁺) 状态。

还原: 在某些条件下,三价铁可以还原回二价铁。

常用试剂和条件:

氧化: 氧气或过氧化氢可用作氧化剂。

还原: 可以使用抗坏血酸等还原剂。

络合: 可以使用各种配体,如乙二胺四乙酸 (EDTA) 来研究络合物的形成。

主要形成的产物:

氧化: 三价甘氨酸铁。

还原: 二价甘氨酸铁。

科学研究应用

Pharmacological Applications

1.1 Antinociceptive Activity

Paederosidic acid methyl ester (PAME), a derivative of this compound, has demonstrated significant antinociceptive effects in experimental models. Studies have shown that PAME can inhibit both chemical and thermal nociception in mice, suggesting its potential as an analgesic agent. The mechanism appears to involve the modulation of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathways, specifically through ATP-sensitive potassium channels .

Table 1: Antinociceptive Effects of PAME

| Dose (mg/kg) | Chemical Model | Thermal Model | Observed Effect |

|---|---|---|---|

| 20 | Acetic acid-induced | Tail-flick test | Significant inhibition |

| 40 | Capsaicin injections | Hot plate test | Significant inhibition |

| 60 | Formalin-induced | Not significantly affected | No sedation or motor impairment |

1.2 Anti-inflammatory Properties

Research indicates that extracts of Paederia scandens, including those containing this compound, exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. These findings suggest potential applications in treating inflammatory conditions like rheumatoid arthritis (RA). A network pharmacology approach identified the JAK/STAT signaling pathway as a key target for these anti-inflammatory effects .

Dermatological Applications

2.1 Skin Barrier Function and Moisturization

This compound has been explored for its role in enhancing skin barrier function and moisturizing properties. A high-yield extraction method utilizing microbubbles has been developed to isolate this compound effectively from Paederia scandens. This compound has been incorporated into cosmetic formulations aimed at improving skin hydration and barrier integrity by regulating Claudin-1 expression, a protein crucial for maintaining skin moisture .

Table 2: Effects of this compound on Skin Health

| Application Type | Mechanism of Action | Observed Benefits |

|---|---|---|

| Cosmetic formulations | Enhances Claudin-1 expression | Improved skin hydration |

| Dermatological treatments | Strengthens skin barrier function | Reduced transepidermal water loss |

Traditional Medicine Applications

Historically, Paederia scandens has been used in traditional medicine to treat gastrointestinal disorders such as diarrhea and dysentery. Recent studies have validated these traditional uses by demonstrating the antidiarrheal effects of this compound through various mechanisms, including the modulation of gut motility and inflammation .

Case Study: Antidiarrheal Effects

In a study involving mice subjected to castor oil-induced diarrhea, this compound showed significant efficacy in reducing the frequency of diarrhea episodes. This supports its traditional application in managing gastrointestinal complaints .

作用机制

甘氨酸铁主要通过其在铁补充剂中的作用发挥作用。螯合形式可以使铁在胃肠道中更好地吸收。铁吸收后,被用于血红蛋白和其他含铁酶的合成。 甘氨酸组分有助于稳定和转运体内的铁 .

类似化合物:

- 硫酸亚铁

- 富马酸亚铁

- 葡萄糖酸亚铁

- 柠檬酸铁

比较:

- 生物利用度: 与硫酸亚铁和富马酸亚铁相比,甘氨酸铁的生物利用度更高。

- 副作用: 与其他铁盐相比,甘氨酸铁引起的胃肠道副作用更少。

- 稳定性: 甘氨酸铁的螯合形式更稳定,不易受膳食铁吸收抑制剂的影响 .

甘氨酸铁以其优异的吸收率和最小的副作用而脱颖而出,使其成为铁补充剂的首选。

相似化合物的比较

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

- Ferric citrate

Comparison:

- Bioavailability: Iron glycinate has higher bioavailability compared to ferrous sulfate and ferrous fumarate.

- Side Effects: Iron glycinate causes fewer gastrointestinal side effects compared to other iron salts.

- Stability: The chelated form of iron glycinate is more stable and less affected by dietary inhibitors of iron absorption .

Iron glycinate stands out due to its superior absorption and minimal side effects, making it a preferred choice for iron supplementation.

生物活性

Paederosidic acid (PA), a prominent iridoid glycoside isolated from Paederia scandens (Lour.) Merrill, has garnered attention for its diverse biological activities, including anti-tumor, anticonvulsant, sedative, and antimicrobial effects. This article synthesizes current research findings on the biological activities of PA, supported by case studies and data tables.

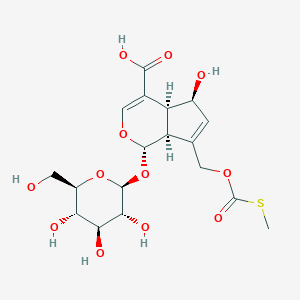

Chemical Structure and Isolation

This compound is characterized by its unique chemical structure, which contributes to its pharmacological properties. The compound can be extracted using various methods, with high-yield techniques being developed to optimize its isolation from plant sources .

Anti-Tumor Activity

Mechanism of Action:

Research indicates that PA exhibits significant anti-tumor activity, particularly against gastric cancer cell lines such as MGC-803, BGC-823, and SGC-7901. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be 42.2 μM, 43.7 μM, and 30.5 μM respectively . The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, where PA upregulates pro-apoptotic proteins (caspase-3, caspase-9, and Bax) while downregulating the anti-apoptotic protein Bcl-2 .

Data Table: Anti-Tumor Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 42.2 | Apoptosis induction via mitochondrial pathway |

| BGC-823 | 43.7 | Upregulation of caspases |

| SGC-7901 | 30.5 | Downregulation of Bcl-2 |

Anticonvulsant and Sedative Effects

PA has also been studied for its anticonvulsant and sedative properties. In animal models, it was shown to increase gamma-aminobutyric acid (GABA) levels in the brain while decreasing glutamic acid levels . This modulation suggests a potential mechanism through which PA exerts its sedative effects.

Case Study: Sedative Effects in Mice

In a controlled study involving mice, PA was administered at varying doses (20 mg/kg, 40 mg/kg, and 60 mg/kg). Results indicated a dose-dependent increase in sedation levels compared to control groups .

Antimicrobial Activity

Bacterial Inhibition:

PA exhibits notable antibacterial activity against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 0.64 mg/mL to 5.12 mg/mL across different strains . This suggests potential therapeutic applications in treating infections caused by this bacterium.

Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| H. pylori Strain 1 | 0.64 |

| H. pylori Strain 2 | 5.12 |

属性

IUPAC Name |

(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTKKPLVSHVNDV-FCVLBCLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。